
Spiperone
Overview
Description
Spiperone is a potent psychotropic agent primarily known for its inverse agonist activity at serotonin (5-HT1A) receptors and antagonist/partial inverse agonist activity at dopamine receptors, particularly D2 and D3 subtypes. It exhibits high affinity for these receptors, with dissociation constants (Kd) in the subnanomolar range (e.g., Kd = 0.329 nM at human D3 receptors) . This compound has been extensively used in radioligand binding assays to study receptor dynamics, including constitutive activity and allosteric modulation .
Preparation Methods
The synthesis of spiperone involves several steps, starting with the preparation of the core structure, 1,3,8-triazaspiro[4.5]decan-4-one. This core is then functionalized with a 4-fluorophenyl group and a 4-oxobutyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Spiperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Pharmacological Applications
- Antipsychotic Activity :
-
Cystic Fibrosis Treatment :
- Recent studies have identified this compound as a potential therapeutic agent for cystic fibrosis. It activates calcium-activated chloride channels, stimulating chloride secretion in epithelial cells. This mechanism operates independently of the cystic fibrosis transmembrane conductance regulator (CFTR), offering a novel approach to treatment .
- Topical Applications :
- Dopaminergic Modulation :
Cystic Fibrosis
- A study highlighted this compound's ability to enhance intracellular calcium levels, leading to increased chloride secretion in cystic fibrosis models. The compound was shown to be the most potent calcium stimulator among those tested, indicating its potential as a new therapeutic platform for cystic fibrosis treatment .
Immunosuppressive Effects
- In animal models, this compound was applied topically to evaluate its effects on contact hypersensitivity reactions. Results indicated significant suppression of tissue swelling and leukocyte infiltration when administered at specific dosages, underscoring its potential utility in managing inflammatory skin conditions .
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Antipsychotic Activity | D2 receptor antagonism | Effective in reducing psychotic symptoms; widely used in research settings |
Cystic Fibrosis | Activation of calcium-activated chloride channels | Stimulates chloride secretion; effective in CFTR-knockout models |
Topical Applications | Local immunosuppression | Reduces tissue swelling and leukocyte infiltration in skin conditions |
Dopaminergic Modulation | Modulates dopaminergic pathways | Potential antidepressant effects observed in preclinical studies |
Mechanism of Action
Spiperone exerts its effects by binding to dopamine and serotonin receptors, acting as an antagonist. It specifically targets dopamine D2 receptors and serotonin 5-HT2 receptors, inhibiting their activity. This leads to a reduction in neurotransmitter signaling, which is beneficial in treating conditions like schizophrenia . Additionally, this compound has been found to activate calcium-dependent chloride channels through a protein tyrosine kinase-coupled phospholipase C-dependent pathway .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Spiperone vs. AMI-193 (Spiramide)
Structurally analogous to this compound, AMI-193 shares a spiro scaffold but differs in ER stress induction efficacy:
Compound | Primary Screening EC50 (μM) | Primary Efficacy (%) | Confirmation EC50 (μM) | Confirmation Efficacy (%) |
---|---|---|---|---|
This compound | 0.8 | 24 | 18.6 ± 1.3 | 44.6 ± 1.5 |
AMI-193 | 5.0 | 66 | 9.2 ± 3.0 | 53.4 ± 7.9 |
While this compound has a lower EC50 in primary screening, AMI-193 demonstrates higher efficacy, suggesting structural variations influence pathway activation potency. Both compounds activate all three ER stress pathways (ATF6, PERK, IRE1), unlike amlodipine or roxindole, which only target ATF6 and PERK .
This compound vs. Haloperidol
Both are D2 receptor antagonists, but key differences exist:
- Binding Specificity : this compound labels D3 receptors with higher affinity (Ki = 0.329 nM) compared to haloperidol, which preferentially binds D2 .
- Physicochemical Properties :
Compound | log P | clog P | tPSA (Ų) |
---|---|---|---|
This compound | 2.78 | 2.82 | 52.65 |
Haloperidol | 3.49 | 3.85 | 40.54 |
This compound’s lower lipophilicity (clog P) and higher polar surface area (tPSA) may influence blood-brain barrier permeability and metabolic stability .
This compound vs. 7-OH-DPAT (Dopamine D3 Agonist)
Compound | Ki at D3 (nM) | Functional Role |
---|---|---|
This compound | 0.329 ± 0.131 | Inverse Agonist |
7-OH-DPAT | 5.64 ± 0.50 | Agonist |
This compound’s inverse agonism suppresses constitutive D3 receptor activity, whereas 7-OH-DPAT activates downstream signaling. Mutations (e.g., S192A) reduce 7-OH-DPAT affinity 5-fold but minimally affect this compound, highlighting its robust receptor interaction .
This compound vs. p-MPPI and p-MPPF (5-HT1A Ligands)
- p-MPPI : Weak inverse agonist at 5-HT1A (EC50 ~1 μM), partially reverses this compound’s constitutive activity suppression .
- p-MPPF : Neutral antagonist; fully reverses this compound’s effects, confirming this compound’s full inverse agonist profile at 5-HT1A .
This compound vs. [3H]Spiroperidol (5-HT2 Receptor Ligand)
This compound (like spiroperidol) labels 5-HT2 receptors but shows negligible binding to 5-HT1 subtypes in rat cortex. In contrast, [3H]5-HT and [3H]LSD bind 5-HT1 and both 5-HT1/5-HT2, respectively .
Functional and Therapeutic Divergence
- ER Stress Induction : this compound’s EC50 (0.8 μM) is lower than cyclosporine A (7.9 μM) but less efficacious than AMI-193 .
- Antipsychotic Potential: Unlike haloperidol, this compound’s D3 selectivity may reduce extrapyramidal side effects .
- Off-Target Effects : this compound inhibits PDEδ (KD = 147–246 nM), though less potently than atorvastatin, suggesting unique applications in cancer .
Biological Activity
Spiperone is a well-known antipsychotic drug primarily used in the treatment of schizophrenia. Recent research has expanded its profile, revealing significant biological activities beyond its traditional applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.
This compound exhibits a multifaceted mechanism of action, primarily acting as an antagonist at dopamine D2 and serotonin 5-HT2 receptors. However, recent studies have uncovered additional pathways through which this compound exerts its biological effects:
- Calcium Homeostasis : this compound has been identified as a potent enhancer of intracellular calcium levels. It stimulates calcium-activated chloride channels (CaCCs) and activates phospholipase C (PLC), leading to increased intracellular calcium concentrations. This mechanism is particularly relevant in the context of cystic fibrosis (CF) therapy, where this compound has shown potential in correcting defective chloride secretion in airway epithelial cells .
- Antitumor Activity : this compound has demonstrated cytotoxic effects against colorectal cancer (CRC) cells by inducing apoptosis and disrupting intracellular calcium homeostasis. The drug's action involves the activation of PLC, leading to endoplasmic reticulum (ER) stress and alterations in lipid metabolism . This suggests that this compound could be repurposed as a therapeutic agent in oncology.
- Dopaminergic Modulation : As a D2 receptor antagonist, this compound modulates dopaminergic signaling, which is crucial for various neurological functions. Its antagonistic action on D2 receptors has been linked to effects on mood and behavior, making it relevant for psychiatric disorders .
Cystic Fibrosis Therapy
A notable study demonstrated that this compound enhances intracellular calcium levels and stimulates chloride secretion in CF airway epithelial cells. The research highlighted that this compound operates through a PLC-dependent pathway to increase intracellular Ca²⁺ levels, which is crucial for restoring chloride ion transport in CF patients .
Table 1: Effect of this compound on Calcium Secretion in CF Cells
Treatment Condition | EC50 (µM) | Calcium Increase (%) |
---|---|---|
Baseline Ringer Solution | 9.3 | 100 |
This compound + Amiloride | <50 | 150 |
This compound (High Concentration) | >50 | 75 |
Antitumor Effects
In another study focusing on CRC, this compound was shown to reduce the clonogenic potential of cancer stem-like cells (CRC-SCs). The study found that this compound treatment led to significant apoptosis and cell cycle arrest at clinically relevant concentrations .
Table 2: this compound's Cytotoxicity in CRC Cells
Cell Type | Apoptosis Induction (%) | IC50 (µM) |
---|---|---|
CRC Cells | 70 | 15 |
CRC Stem Cells | 65 | 12 |
Non-neoplastic Cells | 10 | >100 |
Q & A
Basic Research Questions
Q. What are the primary receptor targets of spiperone, and how are they experimentally validated in neuropharmacological studies?
- Methodological Answer : this compound’s affinity for dopamine D2 and serotonin 5-HT2A/2C receptors is validated via radioligand binding assays (e.g., [³H]-spiperone saturation experiments). Key parameters include dissociation constants (KD) and receptor density (Bmax), calculated using one-site binding models. Competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT2A) confirm specificity. Data are analyzed via nonlinear regression (e.g., GraphPad Prism) .
Q. How to design experiments to quantify this compound’s antagonist potency in G protein-coupled receptor (GPCR) signaling pathways?
- Methodological Answer : Use GTPγS binding assays to measure this compound’s inhibition of agonist-induced G protein activation. For example, in 5-HT2A/2C chimeras, dose-response curves for serotonin (5-HT) are generated with/without this compound. Antagonist potency (Ki) is derived via Cheng-Prusoff equation, validated through Schild regression analysis .
Q. What are the best practices for optimizing this compound’s radiolabeling in positron emission tomography (PET) studies?
- Methodological Answer : Radiolabeling with ¹⁸F or ¹²⁵I requires precise control of reaction conditions (e.g., thallium trichloride as a catalyst for iodination). Validate purity via HPLC and confirm binding efficacy in in vivo models (e.g., baboon striatum). Quantify nonspecific binding (94–95% in brain tissue) and regional permeability (0.025–0.036 cm³/(s·ml)) using PET-derived binding potential (Bmax/KD) .
Q. How to standardize this compound dosing in behavioral studies while controlling for interspecies variability?
- Methodological Answer : Dose-response curves (e.g., 0.005–0.05 mg/kg subcutaneous in gerbils) are established using self-stimulation or lever-pressing paradigms. Normalize doses to body surface area across species and account for pharmacokinetic differences (e.g., plasma protein binding) via allometric scaling .
Q. What statistical models are appropriate for analyzing this compound’s receptor binding data?
- Methodological Answer : One- or two-site binding models are selected via F-test comparisons (α = 0.05). For example, this compound’s competitive inhibition in 5-HT2A receptors is analyzed using the equation log[5-HT EC50] = log([this compound] + KD) – logC, where C = KD/EC50-control .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo estimates of this compound’s receptor occupancy?
- Methodological Answer : Discrepancies arise from differences in nonspecific binding (95% in vivo vs. <5% in vitro) and blood-brain barrier permeability. Use PET-derived binding potential (Bmax/KD) to reconcile in vivo data with in vitro KD values. Validate with autoradiography in postmortem tissues .
Q. What computational approaches improve this compound’s binding affinity predictions in silico?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates this compound’s interactions with D2 and 5-HT2A receptors. Refine predictions using molecular dynamics (MD) simulations (e.g., GROMACS) to account for receptor flexibility and solvation effects. Cross-validate with experimental Ki values .
Q. How to address confounding variables in this compound’s functional selectivity across receptor subtypes?
- Methodological Answer : Use chimeric receptors (e.g., 5-HT2A/2C) to isolate structural determinants of this compound’s bias signaling. Measure β-arrestin recruitment vs. G protein activation via BRET or TR-FRET assays. Apply operational models (e.g., Black-Leff) to quantify ligand bias .
Q. What experimental controls are critical for this compound’s use in longitudinal neuropsychiatric studies?
- Methodological Answer : Include vehicle controls for injection effects and baseline behavioral assessments (e.g., open-field tests). Monitor plasma metabolites via LC-MS/MS to confirm this compound stability. Use within-subject designs to minimize interindividual variability .
Q. How to interpret this compound’s biphasic effects in dose-response studies?
- Methodological Answer : Biphasic curves (e.g., low-dose inhibition vs. high-dose off-target effects) suggest allosteric modulation or receptor subtype cross-reactivity. Test selectivity via knockout models (e.g., D2 receptor-deficient mice) or selective antagonists. Apply two-site binding models to distinguish high-/low-affinity states .
Q. Key Methodological Considerations
- Radioligand Stability : Confirm this compound’s stability in physiological buffers via mass spectrometry to avoid artifactual binding .
- Ethical Compliance : Adhere to protocols for human/animal studies (e.g., IRB approval, 3R principles) when using this compound in translational research .
- Data Transparency : Report Bmax, KD, and Hill coefficients in full to enable meta-analyses .
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGZKTPJOSAWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045205 | |
Record name | Spiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855701 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
749-02-0 | |
Record name | Spiperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiperone [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | spiperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | spiperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPIPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6E73CJ0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.